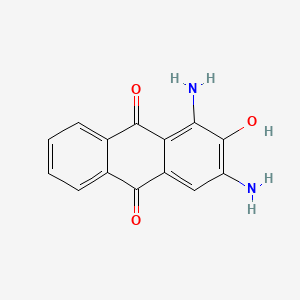

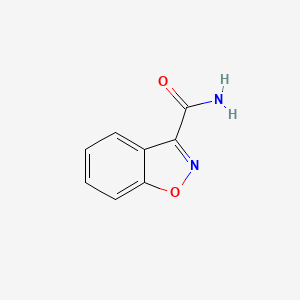

1,2-Benzoxazole-3-carboxamide

Overview

Description

1,2-Benzoxazole-3-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH. The C–Br stretching of aromatic bromo compounds shows band around 705 cm −1. The presence of Ar–NO 2 group in compounds was indicated by the appearance of asymmetric Ar–NO 2 stretches in the scale of 1347–1339 cm −1 .

Chemical Reactions Analysis

The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH. The C–Br stretching of aromatic bromo compounds shows band around 705 cm −1. The presence of Ar–NO 2 group in compounds was indicated by the appearance of asymmetric Ar–NO 2 stretches in the scale of 1347–1339 cm −1 .

Scientific Research Applications

1. Potential in Treating Irritable Bowel Syndrome

A study by Yang et al. (2010) discovered a class of 2-substituted benzoxazole carboxamides, including 1,2-Benzoxazole-3-carboxamide, as potent functional 5-HT3 receptor antagonists. These compounds show potential utility for the treatment of diseases related to improper 5-HT3 receptor function, particularly diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

2. Synthesis and Applications in Organic Chemistry

The research by Boeini and Najafabadi (2009) outlines an efficient method for the synthesis of benzoxazoles in aqueous media. This method is vital for the development of various benzoxazole derivatives, including 1,2-Benzoxazole-3-carboxamide, which are significant in pharmaceutical and material sciences (Boeini & Najafabadi, 2009).

3. Anti-Inflammatory and Antioxidant Activities

Paralapalli et al. (2014) explored the synthesis and evaluation of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides for anti-inflammatory and antioxidant activities. Their study highlights the dual anti-inflammatory and antioxidant potential of these compounds, indicating significant implications in medical and pharmaceutical research (Paralapalli et al., 2014).

4. Inhibitory Activities Against Staphylococcus aureus

A study by Zhang et al. (2016) focused on synthesizing novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, including those related to 1,2-Benzoxazole-3-carboxamide, and evaluating their inhibitory activities against Staphylococcus aureus Sortase A. These compounds showed promising results, indicating potential applications in combating bacterial infections (Zhang et al., 2016).

5. Photostimulated Reactions in Organic Synthesis

Research by Vaillard et al. (2012) discussed the synthesis of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles via photostimulated reactions. This method could be applied to the synthesis of 1,2-Benzoxazole-3-carboxamide derivatives, offering new avenues in organic synthesis and pharmaceutical development (Vaillard et al., 2012).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, there is potential for future research and development in this area .

properties

IUPAC Name |

1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMEWQCUWNSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599546 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzoxazole-3-carboxamide | |

CAS RN |

52046-80-7 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)

![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)

![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)

![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)